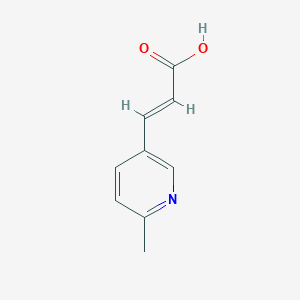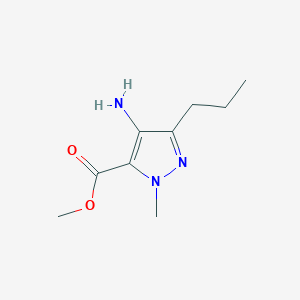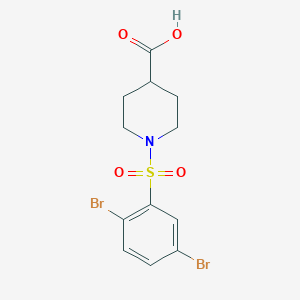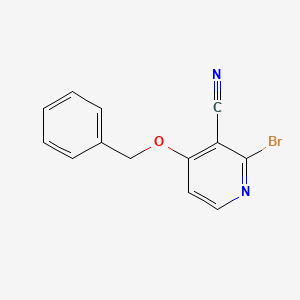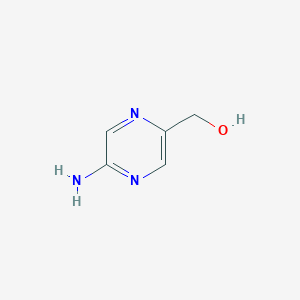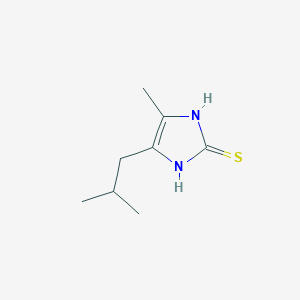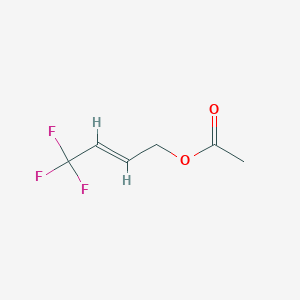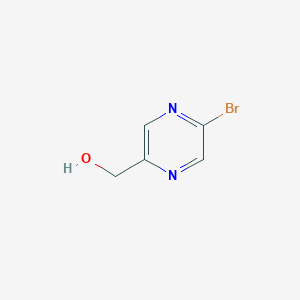
(5-Bromopyrazin-2-YL)methanol
Übersicht
Beschreibung
“(5-Bromopyrazin-2-YL)methanol” is a chemical compound with the CAS Number: 72788-95-5 . It has a molecular weight of 189.01 and its IUPAC name is (5-bromo-2-pyrazinyl)methanol . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H5BrN2O . Its average mass is 188.022 Da and its monoisotopic mass is 186.963272 Da .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 189.01 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Solubility and Solution Thermodynamics
Studies on pyrazole derivatives, closely related to (5-Bromopyrazin-2-yl)methanol, have explored their solubility in mixed solvents such as methanol and water. Research indicates that the solubility of these compounds is significantly higher in neat methanol compared to water-rich mixtures. This difference in solubility is attributed to the solvent's ability to disrupt the structured water network around the polar moieties of the compound, enhancing its dissolution. The thermodynamic parameters derived from these studies suggest that the dissolution process is endothermic, indicating an absorption of heat. Such insights into solubility and thermodynamics can be crucial for developing efficient solvent systems for reactions involving this compound and similar compounds (Wang, Du, & Zhao, 2017).
Molecular Structure and Hydrogen Bonding
Research on compounds structurally similar to this compound has provided detailed insights into their molecular structure and hydrogen bonding capabilities. Studies have shown that these molecules can form complex sheets through a combination of N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds. Such structural characteristics could be relevant for the design of molecular materials with specific physical properties, including pharmaceuticals and materials science applications (Quiroga, Portilla, Hursthouse, Cobo, & Glidewell, 2010).
Catalytic and Synthetic Applications
The catalytic properties of materials in the conversion of methanol to olefins and the synthesis of complex organic molecules highlight potential areas of application for this compound and related compounds. Research in this domain focuses on understanding the mechanisms of methanol conversion on various catalysts, which is essential for the development of efficient and sustainable chemical processes. These insights can guide the synthesis of new catalysts and the optimization of reaction conditions for the conversion of methanol into valuable chemicals (Barthos, Bánsági, Zakar, & Solymosi, 2007).
Biological and Medicinal Chemistry
The structural motifs found in this compound and its analogs have been implicated in the design and synthesis of compounds with potential biological activities. For instance, research on pyridine derivatives has led to the development of molecules with antimicrobial properties. Understanding the structure-activity relationships of these compounds can significantly impact the discovery and development of new pharmaceuticals (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
The safety information for “(5-Bromopyrazin-2-YL)methanol” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(5-bromopyrazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWYKQVKPFNPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-95-5 | |
| Record name | (5-bromopyrazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






